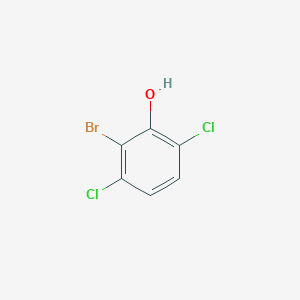

2-Bromo-3,6-dichlorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAONWMSNZNTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531751 | |

| Record name | 2-Bromo-3,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63862-91-9 | |

| Record name | 2-Bromo-3,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3,6 Dichlorophenol and Analogues

Established Synthetic Pathways for Halogenated Phenols

The creation of halogenated phenols, a critical class of chemical intermediates, relies on a variety of well-established synthetic routes. These pathways are primarily governed by the principles of electrophilic aromatic substitution, with the hydroxyl group of the phenol (B47542) ring playing a dominant role in directing the regiochemical outcome.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) stands as a cornerstone of aromatic chemistry and is the most common method for introducing substituents onto a benzene (B151609) ring. wikipedia.orgnumberanalytics.com In this type of reaction, an electrophile effectively replaces a hydrogen atom on the aromatic ring. The mechanism typically proceeds in two stages: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion, followed by the loss of a proton to restore the ring's aromaticity. masterorganicchemistry.com

Phenols are particularly reactive towards EAS because the hydroxyl (-OH) group is a potent activating group. wikipedia.org It donates electron density into the ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. This activation is directed preferentially to the ortho and para positions relative to the hydroxyl group. numberanalytics.comnih.gov While many EAS reactions on less reactive aromatic compounds require a Lewis acid catalyst to generate a sufficiently strong electrophile, the high reactivity of phenols means that they can often undergo substitution under milder conditions, sometimes without any catalyst at all. wikipedia.orgmasterorganicchemistry.com

Halogenation and Chlorination Approaches

Halogenation is a specific and widely utilized class of electrophilic aromatic substitution. The direct reaction of phenol with elemental bromine or chlorine is often so rapid that it leads to polysubstituted products. mlsu.ac.in For instance, reacting phenol with an aqueous solution of bromine typically yields 2,4,6-tribromophenol (B41969) as a precipitate. mlsu.ac.in To achieve more controlled monohalogenation, the reaction conditions must be carefully managed. Carrying out the halogenation in a solvent of low polarity, such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄), can temper the reactivity and limit the extent of substitution. mlsu.ac.inorgsyn.org

Modern synthetic approaches frequently employ alternative halogenating agents to improve selectivity and safety. Common chlorinating agents include N-chlorosuccinimide (NCS), sulphuryl chloride (SO₂Cl₂), and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). nsf.govacs.orgchemicalbook.comsci-hub.se For bromination, N-bromosuccinimide (NBS) is a widely used reagent. sci-hub.seacs.org Another approach is oxychlorination, which can selectively produce 2,4-dichlorophenol (B122985) using hydrogen chloride as the chlorine source and hydrogen peroxide as an oxidant, often catalyzed by a metal salt like manganous(II) sulfate (B86663). researchgate.net

The reaction between a phenol and hypochlorous acid (HOCl) proceeds via an electrophilic attack, initially yielding ortho- and para-chlorophenols. nih.gov Subsequent reactions can lead to di- and tri-substituted products like 2,4-dichlorophenol, 2,6-dichlorophenol (B41786), and ultimately 2,4,6-trichlorophenol, depending on the stoichiometry and reaction conditions. nih.gov

| Method | Reagent(s) | Typical Product(s) from Phenol | Key Feature |

| Direct Bromination | Br₂ in H₂O | 2,4,6-Tribromophenol | Rapid, leads to polysubstitution. mlsu.ac.in |

| Direct Bromination | Br₂ in CS₂ | o-Bromophenol, p-Bromophenol | Monosubstitution favored in non-polar solvents. mlsu.ac.inorgsyn.org |

| Catalytic Chlorination | SO₂Cl₂ / AlCl₃ / Sulphur catalyst | 4-Chlorophenol, 2,4-Dichlorophenol | Para-selective chlorination. chemicalbook.commdpi.com |

| Oxychlorination | HCl / H₂O₂ / MnSO₄ | 2,4-Dichlorophenol | Selective dichlorination under mild conditions. researchgate.net |

| NCS Chlorination | NCS / Selenoether catalyst | 2-Chlorophenol (B165306) | Highly ortho-selective. nsf.govacs.org |

Directed Synthesis Strategies for Substituted Phenols

Achieving specific regiochemical outcomes, especially those that counter the natural directing effects of the hydroxyl group, requires specialized strategies. These methods offer precise control over the placement of substituents on the phenol ring.

Ortho-Selective Synthesis: Several catalytic systems have been developed to direct halogenation exclusively to the ortho position. The use of Lewis basic catalysts, such as certain selenoethers or bis-thioureas with NCS, can achieve ortho/para selectivity ratios greater than 20:1. nsf.govacs.org Inexpensive and easy-to-handle ammonium (B1175870) chloride salts have also proven to be highly effective catalysts for ortho-selective chlorination. sci-hub.se A powerful, non-catalytic method is directed ortho-lithiation, where a phenol is first protected (e.g., as an O-aryl carbamate) and then treated with a strong base to deprotonate the ortho position, creating an aryllithium species that can be trapped with a halogenating electrophile. cdnsciencepub.com

Para-Selective Synthesis: While the ortho position is sterically more accessible, para-substitution can be favored by employing shape-selective solid catalysts like zeolites. mdpi.com The confined spaces within the zeolite pores can sterically hinder attack at the ortho position, thereby favoring the formation of the para-isomer. mdpi.com Specific sulfur-containing catalysts used in conjunction with sulphuryl chloride have also been shown to promote para-chlorination. mdpi.com

Meta-Selective Synthesis: Introducing substituents at the meta position of a phenol is particularly challenging due to the powerful ortho-, para-directing influence of the hydroxyl group. acs.org Overcoming this inherent reactivity requires unconventional approaches. One innovative strategy employs a photoinduced reaction catalyzed by vitamin B12, which uses a temporary nitrile-based template to direct bromination or chlorination to the meta position. acs.org An alternative route involves constructing the aromatic ring from acyclic precursors, such as 2-bromo-3-methoxycyclohex-2-en-1-ones, which can be functionalized and then aromatized to yield meta-substituted phenols. researchgate.net

Benzannulation Strategies: For the synthesis of highly substituted phenols with complete regiochemical control, benzannulation methods offer a convergent and powerful alternative to traditional substitution reactions. nih.gov These strategies involve constructing the aromatic ring from two or more non-aromatic precursors in a single step, allowing for the precise placement of multiple substituents. nih.govoregonstate.edu

Precursor Chemistry and Reaction Optimization

The synthesis of a specific target like 2-Bromo-3,6-dichlorophenol would logically start from a simpler, commercially available precursor. Potential starting materials could include 2,5-dichlorophenol (B122974) or 3,6-dichlorophenol, which would then undergo selective bromination. Alternatively, a precursor like 1-bromo-2,5-dichlorobenzene could be hydroxylated. The synthesis of these dichlorophenol precursors is well-documented; for example, 2,6-dichlorophenol can be prepared via the chlorination of phenol or the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. chemicalbook.comorgsyn.org

Optimizing the reaction conditions is paramount to maximizing the yield of the desired product while minimizing the formation of isomers and byproducts. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reagent stoichiometry.

Catalyst: The catalyst's nature and loading are critical. In a study on the ortho-chlorination of phenol using an ammonium salt catalyst, it was found that the reaction could proceed smoothly even at a catalyst loading of just 0.05 mol%, though it required a longer reaction time. sci-hub.se Lowering the catalyst loading to 0.01 mol% was still effective, particularly when the temperature was raised to 25 °C to compensate for the slower rate. sci-hub.se

Solvent: The solvent can dramatically influence reaction rates and selectivity. Halogenation in polar, protic solvents like water tends to accelerate the reaction but can lead to over-substitution, whereas non-polar solvents provide a more controlled reaction environment. wikipedia.orgmlsu.ac.in

Temperature: Temperature can be a deciding factor in regioselectivity. A classic example is the sulfonation of phenol, which yields the ortho-isomer at low temperatures and the para-isomer at higher temperatures. mlsu.ac.in For an electrochemical halogenation using a chromium catalyst, a temperature of 80°C was found to be optimal, increasing the reaction rate without leading to the formation of undesired side products. globalscientificjournal.com

Reagent Stoichiometry: The molar ratio of the halogenating agent to the phenol substrate is the primary lever for controlling the degree of halogenation. Careful addition of one equivalent of the halogenating agent is necessary for monosubstitution, while an excess will invariably lead to di-, tri-, or even more highly halogenated products. nih.gov

The following table summarizes the optimization of catalyst and catalyst loading for the ortho-chlorination of phenol using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in toluene.

| Catalyst | Catalyst Loading (mol %) | Time (h) | Conversion (%) | o/p Ratio |

| None | 0 | 16 | <5 | - |

| (i-Pr)₂NH·HCl | 5 | 2 | >98 | 15:1 |

| (i-Pr)₂NH·HCl | 1 | 4 | >98 | 15:1 |

| (i-Pr)₂NH·HCl | 0.05 | 16 | >98 | 14:1 |

| (i-Pr)₂NH·HCl | 0.01 | 16 | 90 | 14:1 |

| Et₃N·HCl | 5 | 16 | 70 | 6:1 |

Data adapted from a study on ortho-selective chlorination. sci-hub.se

Green Chemistry Principles in Halogenated Phenol Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. paperpublications.orgroyalsocietypublishing.org These principles are increasingly being applied to the synthesis of halogenated phenols to mitigate the environmental impact of traditional methods.

The core tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, and employing catalysis. essentialchemicalindustry.orgwjpmr.com

Catalysis and Atom Economy: A key green principle is the use of catalytic reagents over stoichiometric ones. acs.org Catalytic processes, which use small amounts of a substance to facilitate a reaction, generate significantly less waste than stoichiometric reactions that consume the reagent in a 1:1 ratio with the substrate. The use of reusable solid acid catalysts like zeolites in the synthesis of phenol precursors is a prime example of a greener, waste-reducing approach. essentialchemicalindustry.org Atom economy, a concept that measures how many atoms of the reactants are incorporated into the final product, is another critical metric. acs.org While substitution reactions inherently generate byproducts, thereby lowering their atom economy, modern processes like the synthesis of phenol from benzene and propene achieve 100% atom economy because the co-product (propanone) is also a valuable commercial chemical. essentialchemicalindustry.org

Safer Solvents and Reagents: A major source of chemical pollution is the use of volatile and toxic organic solvents. royalsocietypublishing.org Green chemistry advocates for their replacement with safer alternatives such as water, ethanol, or supercritical fluids, or designing processes that are solvent-free. royalsocietypublishing.orgnih.gov The development of procedures for iodinating phenols that use hydrogen peroxide as a clean and safe oxidant in water as the solvent exemplifies this principle. scielo.br

Energy Efficiency: Reducing energy consumption is another pillar of green chemistry. This can be achieved by developing reactions that proceed at ambient temperature and pressure. royalsocietypublishing.org Furthermore, alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy inputs. royalsocietypublishing.org Electrochemical methods are also emerging as a sustainable tool, offering high efficiency and precise control over reactions, often under mild conditions. globalscientificjournal.comeuropa.eu

By embracing these principles, chemists can develop synthetic routes to complex molecules like this compound that are not only effective but also sustainable.

Structural Elucidation and Advanced Characterization of 2 Bromo 3,6 Dichlorophenol

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment and connectivity of the atoms comprising 2-Bromo-3,6-dichlorophenol.

In ¹H NMR analysis, the spectrum of this compound is expected to display signals corresponding to each chemically distinct proton. The molecule has two aromatic protons and one hydroxyl proton. The aromatic protons are on adjacent carbons (C4 and C5), leading to spin-spin coupling, which manifests as a splitting of their signals into doublets. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.

The electronegativity of the halogen substituents (bromine and chlorine) and the hydroxyl group influences the electronic environment of the aromatic protons, causing them to resonate at specific chemical shifts (δ), typically measured in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H (C4-H) | 6.8 - 7.5 | Doublet (d) |

| Ar-H (C5-H) | 6.8 - 7.5 | Doublet (d) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the substitution pattern of this compound, all six carbon atoms in the aromatic ring are chemically non-equivalent, resulting in six distinct signals in the proton-decoupled ¹³C NMR spectrum. udel.edu The chemical shifts of these carbons are influenced by the attached substituent (hydroxyl, bromine, or chlorine) and their position on the ring. udel.edu

Carbons bonded to electronegative atoms like oxygen, chlorine, and bromine are deshielded and thus appear at a higher chemical shift (downfield). udel.edu Specifically, the carbon atom attached to the hydroxyl group (C1) is expected to resonate significantly downfield, while carbons bonded to the halogens (C2, C3, C6) will also have characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C 1-OH | 148 - 158 |

| C 2-Br | 110 - 120 |

| C 3-Cl | 125 - 135 |

| C 4 | 120 - 130 |

| C 5 | 115 - 125 |

| C 6-Cl | 125 - 135 |

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its phenolic hydroxyl group and substituted benzene (B151609) ring.

Key expected vibrational modes include a broad O-H stretching band, C-H stretching from the aromatic ring, C=C stretching absorptions characteristic of the aromatic ring, and absorptions in the fingerprint region corresponding to C-O, C-Cl, and C-Br stretching vibrations. For comparison, related compounds like 2-bromophenol (B46759) and 2-bromo-4-chlorophenol (B154644) show characteristic absorptions for these groups. chemicalbook.comchemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic Hydroxyl | 3200 - 3600 (Broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Phenolic | 1200 - 1260 |

| C-Cl Stretch | Aryl Chloride | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like the benzene ring. The absorption of UV light by this compound is influenced by its aromatic system and the presence of substituents (OH, Cl, Br), which act as auxochromes. These groups can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increase the absorption intensity.

The UV-Vis spectrum of a substituted phenol (B47542) typically shows one or more strong absorption bands. For instance, a related compound, 2,6-dichlorophenol (B41786), exhibits absorption peaks around 205, 278, and 285 nm. researchgate.net Similar absorption patterns are expected for this compound, reflecting the electronic structure of the substituted aromatic ring.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~200 - 240 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure through the analysis of fragmentation patterns. The monoisotopic mass of this compound is 239.87444 Da. uni.lu

Due to the presence of bromine and chlorine, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, while chlorine has two major isotopes (³⁵Cl and ³⁷Cl) with an approximate ratio of 3:1. This results in a complex and distinctive cluster of peaks for the molecular ion and any fragments containing these halogens. Predicted collision cross-section (CCS) values, which relate to the ion's shape, have also been calculated for various adducts. uni.lu

Table 5: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 240.88172 |

| [M+Na]⁺ | 262.86366 |

| [M-H]⁻ | 238.86716 |

| [M+NH₄]⁺ | 257.90826 |

| [M+K]⁺ | 278.83760 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is fundamental to understanding a compound's physical and chemical properties.

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. It involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be resolved.

A search of publicly available resources, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for this compound (CAS No. 63862-91-9) ugr.esmext.go.jpfairsharing.orgcrystallography.netcam.ac.uk.

For illustrative purposes, the crystallographic data for the related isomer, 2-bromo-6-chlorophenol , is presented below. This data exemplifies the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value for 2-Bromo-6-chlorophenol |

|---|---|

| Chemical Formula | C₆H₄BrClO |

| Crystal System | Orthorhombic |

| Space Group | P 2₁2₁2₁ |

| a (Å) | 5.2204 |

| b (Å) | 11.214 |

| c (Å) | 11.717 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 685.9 |

| Z | 4 |

The crystal packing of halogenated phenols is governed by a subtle interplay of non-covalent interactions, primarily hydrogen bonds and halogen bonds. researchgate.net

Hydrogen Bonding: The hydroxyl (-OH) group in this compound is a potent hydrogen bond donor. It is expected to form strong O-H···O hydrogen bonds, where the hydroxyl group of one molecule interacts with the oxygen atom of a neighboring molecule. researchgate.net This type of interaction is a primary directional force that often dictates the formation of chains or networks within the crystal structure of phenols.

Halogen Bonding: A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the "halogen bond donor") and a nucleophilic region on another molecule. researchgate.net In this compound, both the bromine and chlorine atoms can participate in such interactions. Halogen bonds are categorized based on the geometry of the C-X···X-C interaction (where X is a halogen).

Type I Contacts: These are characterized by two equal or near-equal C-X···X angles (θ₁ ≈ θ₂). This geometry minimizes repulsion by aligning the neutral regions of the halogen atoms' electrostatic potentials.

Type II Contacts: These are defined by a C-X···X geometry where one angle (θ₁) is close to 180° and the other (θ₂) is around 90°. This arrangement represents a true halogen bond, where the electrophilic "σ-hole" on one halogen atom interacts attractively with the nucleophilic equatorial belt of the other. researchgate.net

Studies on related dihalogenated phenols show that bromine has a higher propensity to form stronger, more directional Type II interactions compared to chlorine. researchgate.net Therefore, in the crystal structure of this compound, it would be expected to observe a combination of O-H···O hydrogen bonds and various halogen interactions (Br···Br, Cl···Cl, and Br···Cl), which collectively determine the final crystal packing arrangement. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule, defined at the point where the contribution to electron density from the molecule is equal to the contribution from all other molecules in the crystal.

d_norm Surface: The surface is often mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Close contacts, which are shorter than the van der Waals radii sum, are visualized as red spots on the d_norm surface, indicating the locations of strong interactions like hydrogen bonds and close halogen contacts.

Advanced Diffraction Methods (e.g., Variable-Temperature Crystallography)

Advanced diffraction techniques can provide deeper insights into the nature of intermolecular forces. Variable-temperature (VT) single-crystal X-ray crystallography is one such method, where diffraction data is collected from the same crystal at multiple temperatures.

By studying the crystal structure at progressively lower or higher temperatures, researchers can analyze the anisotropic thermal expansion of the crystal lattice. This analysis is particularly useful for distinguishing between and evaluating the relative strengths of different non-covalent interactions. For instance, studies on 2,6-dibromophenol (B46663) have used VT crystallography to compare the behavior of O-H···O hydrogen bonds and Br···Br halogen bonds. researchgate.net Weaker interactions are generally expected to be more compressible and show greater changes in distance with temperature compared to stronger, more robust interactions. sigmaaldrich.com

Theoretical and Computational Chemistry Studies of 2 Bromo 3,6 Dichlorophenol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and geometric properties of halogenated phenols, including 2-bromo-3,6-dichlorophenol. These computational methods allow for a detailed understanding of molecular characteristics that are often difficult to probe experimentally.

Optimization of Molecular Geometries

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. For halogenated phenols, methods like DFT at the B3LYP/6-31G(d) level are commonly employed for this purpose. scholarsresearchlibrary.com Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure is a true minimum. scholarsresearchlibrary.com Studies on related chlorophenols and bromophenols have shown that substitution with electron-withdrawing groups like chlorine and bromine can lead to slight shortenings of the C-C and C-O bonds and minor alterations in the CCC bond angles of the phenol (B47542) ring. acs.org For instance, in 2,4-Dichlorophenol (B122985), the optimized geometry was obtained with a complete relaxation of the potential energy surface using a 6-31G(d, p) basis set. researchgate.net Similar principles apply to this compound, where the positions of the bromine and chlorine atoms influence the final optimized structure.

Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant descriptor of molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required for electronic excitation. semanticscholar.org Conversely, a small energy gap indicates a more reactive and less stable molecule. researchgate.netsemanticscholar.org For many organic molecules, this energy gap is instrumental in interpreting their electronic properties and predicting their behavior in chemical reactions. researchgate.net In similar halogenated phenols, DFT calculations have been successfully used to determine these energy gaps and correlate them with experimental observations like redox potentials. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

No specific experimental or calculated values for the HOMO-LUMO energies of this compound were found in the provided search results. The table is presented as a template for where such data would be included.

Calculation of Spectroscopic Parameters and Electronic Absorption Spectra

DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.net This includes the calculation of vibrational frequencies (FTIR and Raman spectra) and electronic absorption spectra (UV-Vis). acs.orgresearchgate.net For instance, in the study of 2,4-Dichlorophenol, DFT calculations were used to obtain the harmonic vibrational frequencies, which showed good agreement with the experimental FTIR and FT-Raman spectra. researchgate.net

The electronic absorption spectra can be simulated using Time-Dependent DFT (TD-DFT) methods. semanticscholar.org These calculations provide information about the electronic transitions between molecular orbitals. The calculated electronic absorption spectrum for a related compound, 2,4-dibromophenol (B41371), has been studied in the context of its interaction with human serum albumin, where UV-vis absorption measurements helped explore structural alterations. acs.org While specific calculated spectra for this compound were not found, the methodology is well-established for this class of compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the conformational landscape and dynamics of molecules over time. While specific MD studies on this compound are not detailed in the provided results, the methodology is applicable. For flexible molecules, MD simulations can reveal different stable conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule might interact with its environment or other molecules. For example, MD simulations have been used to study the conformational equilibrium of more complex phenolic compounds like calix researchgate.nettetrolarenes. researchgate.net Such studies provide insights into how substituent groups affect the conformational profile. researchgate.net

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are essential for elucidating reaction mechanisms and determining the energetics of chemical processes. For bromochlorophenols, these calculations have been used to analyze their reactions with H atoms, which are important in understanding the formation of toxic byproducts like mixed polybrominated and chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs). rsc.org

These studies involve calculating potential energy barriers (ΔE₀) and reaction heats (ΔH₀) for various reaction pathways. rsc.org For instance, the formation of bromochlorophenoxy radicals (BCPRs) from bromochlorophenols proceeds through a direct hydrogen abstraction mechanism. rsc.org The calculations are typically performed at high levels of theory, such as MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p), to ensure accuracy. rsc.org The rate constants for these reactions can also be calculated using theories like the canonical variational transition-state (CVT) theory with small-curvature tunneling (SCT) corrections. rsc.org Quantum chemical calculations have also been instrumental in studying the formation of PBCDD/Fs from the cross-condensation of chlorophenoxy and bromophenoxy radicals. sci-hub.se

Crystal Structure Prediction and Intermolecular Force Field Analysis

Predicting the crystal structure of a molecule from its chemical diagram is a significant challenge in computational chemistry. uu.nl This process involves two main stages: generating a multitude of possible crystal structures and then ranking them based on their thermodynamic stability. uu.nl The accuracy of these predictions heavily relies on the quality of the intermolecular force fields used. uu.nlucl.ac.uk

Force fields describe the potential energy of a system of atoms and are crucial for simulating how molecules pack in a solid state. ucl.ac.uk While empirical force fields are often used, there is a growing emphasis on developing non-empirical force fields derived from the charge density of isolated molecules for greater accuracy. ucl.ac.uk For halogenated phenols, intermolecular interactions such as hydrogen bonds (O-H···O) and halogen bonds (e.g., Cl···Cl, Br···Br, Br···O) play a critical role in determining the crystal packing. researchgate.net Studies on dihalogenated phenols have shown that different types of halogen interactions (Type I vs. Type II) can lead to different crystal structures. researchgate.net A computational survey of the structural landscape for compounds like 3,4-dichlorophenol (B42033) and 4-bromo-3-chlorophenol (B77146) has been performed using crystal structure prediction protocols with specific force fields to understand their packing arrangements. researchgate.net

Proton Affinity and Acidity Constant Calculations

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. The acidity constant (pKa) quantifies the acidity of a compound in a specific solvent, typically water. Computational methods, particularly those based on density functional theory (DFT), can predict these values by calculating the energies of the neutral molecule and its corresponding ion. For phenols, the acidity is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, generally increase the acidity of the phenolic proton.

Table 1: Calculated Proton Affinity and Acidity Constant for this compound

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Proton Affinity (gas phase) | Data not available in surveyed literature | N/A |

Electron Localization Assessment and Electrostatic Properties

The Electron Localization Function (ELF) is a computational tool used to visualize regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores in a molecule. It provides a chemically intuitive picture of the electron distribution beyond simple electron density plots.

Similarly, the molecular electrostatic potential (MEP) map is a crucial property derived from computational calculations. It illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For halogenated phenols, MEP maps can reveal the electrophilic character of the halogen atoms (a phenomenon known as the σ-hole), which is critical for understanding interactions like halogen bonding.

A detailed analysis of the ELF and electrostatic properties for this compound has not been found in the surveyed literature. These studies would clarify how the interplay between the hydroxyl group and the three halogen substituents dictates the molecule's electronic structure and potential for intermolecular interactions.

Table 2: Computed Electrostatic Properties for this compound

| Property | Finding |

|---|---|

| Electron Localization Function (ELF) Analysis | Specific studies are not available in the surveyed literature. |

Molecular Descriptors for Reactivity Prediction

Quantum chemical calculations can determine a variety of molecular descriptors that help predict the chemical reactivity of a compound. Key among these are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. Other descriptors such as dipole moment, ionization potential, and electron affinity also provide valuable information.

These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity or toxicity. While QSAR studies have been performed on a wide range of halogenated phenols, specific published data for the calculated molecular descriptors of this compound were not identified in the literature search.

Table 3: Calculated Molecular Descriptors for this compound

| Descriptor | Calculated Value | Method/Basis Set |

|---|---|---|

| EHOMO | Data not available in surveyed literature | N/A |

| ELUMO | Data not available in surveyed literature | N/A |

| HOMO-LUMO Gap (ΔE) | Data not available in surveyed literature | N/A |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3,6 Dichlorophenol

Reaction Kinetics and Thermodynamics

Quantum chemical methods have been employed to analyze the formation of bromochlorophenoxy radicals (BCPRs) from the reaction of 96 bromochlorophenol (BCP) congeners with hydrogen atoms. rsc.org These studies, conducted at the MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) level of theory, have provided valuable insights into the reaction kinetics. rsc.org The rate constants for each reaction were determined using canonical variational transition-state (CVT) theory with a small-curvature tunneling (SCT) contribution over a temperature range of 600–1200 K. rsc.org

Substitution and Functionalization Reactions

The halogen and hydroxyl groups on 2-bromo-3,6-dichlorophenol are key sites for substitution and functionalization reactions, enabling the synthesis of a wide range of derivatives.

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effects of the halogen substituents. Despite this deactivation, electrophilic substitution reactions such as bromination can occur, often requiring a catalyst. masterorganicchemistry.com The position of substitution is directed by the existing substituents.

Nucleophilic substitution reactions can also occur, particularly involving the displacement of one of the halogen atoms. ambeed.com The feasibility of such reactions depends on the reaction conditions and the nature of the nucleophile.

A notable example of substitution is the synthesis of 4-bromo-2-chlorophenol (B165030) from 2-chlorophenol (B165306) via bromination. This reaction can be carried out in an inert solvent like chlorobenzene (B131634) in the presence of a triethylamine (B128534) hydrochloride catalyst. google.com

Table 1: Electrophilic Bromination of 2-Chlorophenol

| Reactant | Reagent | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2-Chlorophenol | Bromine | Triethylamine hydrochloride | Chlorobenzene | 4-Bromo-2-chlorophenol | 99.1% |

This table illustrates a typical electrophilic substitution reaction leading to a brominated phenol (B47542) derivative. google.com

The hydroxyl group of this compound is readily derivatized to form ethers and esters, which is a common strategy in both analytical and synthetic chemistry. For analytical purposes, derivatization is often employed to improve the volatility and chromatographic behavior of the compound for techniques like gas chromatography (GC). epa.gov

Common derivatizing agents include diazomethane (B1218177), which converts the phenol to its corresponding anisole (B1667542) (methyl ether), and α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), which forms a pentafluorobenzyl ether. epa.govsettek.com The choice of derivatizing agent can depend on the specific analytical method being used, such as GC with flame ionization detection (FID) or electron capture detection (ECD). epa.gov These derivatization techniques are crucial for the trace analysis of phenolic compounds in environmental samples. rsc.org

In synthetic applications, the hydroxyl group can be transformed to introduce new functionalities or to protect it during subsequent reaction steps. For instance, methylation can be achieved using diazomethane.

Table 2: Common Derivatization Reactions of Phenols

| Reaction Type | Reagent | Product Type | Application |

|---|---|---|---|

| Methylation | Diazomethane | Anisole (Methyl ether) | GC analysis, Synthetic intermediate |

| Pentafluorobenzylation | α-Bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) | Pentafluorobenzyl ether | GC-ECD analysis |

This table summarizes common derivatization strategies for phenolic compounds like this compound. epa.govsettek.com

Oxidation and Reduction Chemistry

The phenolic hydroxyl group and the halogen substituents of this compound are susceptible to oxidation and reduction reactions. The phenolic group can be oxidized to form quinone-like structures.

Conversely, the halogen atoms can be removed through reduction. A significant application of this is the selective debromination of chlorobromophenols. For example, 4-bromo-2,6-dichlorophenol (B165674) can be selectively reduced to 2,6-dichlorophenol (B41786) using hydrogen gas in the presence of a palladium on charcoal catalyst and a halogen acid acceptor like sodium acetate. google.com This process is highly selective for the bromine atom, leaving the chlorine atoms intact. google.com

Table 3: Selective Reduction of 4-bromo-2,6-dichlorophenol

| Reactant | Reducing Agent | Catalyst | Product | Yield |

|---|---|---|---|---|

| 4-bromo-2,6-dichlorophenol | Hydrogen | Palladium on charcoal | 2,6-dichlorophenol | 85.8% |

This table details the conditions for the selective removal of a bromine atom from a related chlorobromophenol. google.com

Radical Reaction Pathways and Intermediate Formation

Under certain conditions, such as combustion or pyrolysis, this compound can undergo radical reactions. rsc.org The initial step often involves the homolytic cleavage of the O-H bond, leading to the formation of a bromochlorophenoxy radical. rsc.org These radicals are key intermediates in the formation of more complex and often more toxic compounds like mixed polybrominated and chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs). rsc.org

The stability and subsequent reaction pathways of these radical intermediates are influenced by the substitution pattern on the aromatic ring. rsc.org Computational studies have been instrumental in elucidating the mechanisms of these complex radical-mediated processes. rsc.org

Interplay of Halogen and Hydroxyl Functional Groups in Reactivity

The chemical behavior of this compound is a direct consequence of the interplay between its halogen and hydroxyl functional groups. The electron-withdrawing nature of the halogens increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. researchgate.net This enhanced acidity can influence its reactivity in various reactions.

The halogens also exert steric effects that can direct the regioselectivity of reactions. For instance, halogen substitution at the ortho positions can sterically hinder reactions at the hydroxyl group and adjacent carbon atoms. rsc.org Furthermore, intramolecular hydrogen bonding can occur between the hydroxyl group and an ortho-halogen, which can affect the conformation and reactivity of the molecule. rsc.org In bromochlorophenols with ortho-bromine substitution, the Br-H hydrogen bond lengths are typically in the range of 2.391 to 2.466 Å. rsc.org

The selective reduction of the bromine atom in the presence of chlorine atoms, as seen in the hydrogenation of 4-bromo-2,6-dichlorophenol, highlights the differential reactivity of the C-Br and C-Cl bonds. google.com This selectivity is a valuable tool in organic synthesis.

Environmental Chemistry and Biogeochemical Transformations of 2 Bromo 3,6 Dichlorophenol

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For halogenated phenols, these pathways are primarily driven by light (photolysis), water (hydrolysis), and highly reactive chemical species (advanced oxidation).

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is a significant abiotic pathway for halogenated phenols in aquatic environments. This process involves the breakdown of compounds by light energy, particularly ultraviolet (UV) radiation from the sun. The degradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the water.

Research on various halophenols shows that both direct photolysis and reaction with photochemically produced hydroxyl radicals (•OH) contribute to their degradation. acs.orgrsc.org The rate and efficiency of photolysis are influenced by the type, number, and position of the halogen substituents on the phenol (B47542) ring. rsc.org For instance, studies on bromophenols (BPs) and chlorophenols (CPs) show that direct photodegradation accounts for a fraction of the total removal, with radical-mediated oxidation being the dominant process. rsc.org The carbon-bromine bond is generally weaker than the carbon-chlorine bond, suggesting that photolytic cleavage of the C-Br bond in 2-Bromo-3,6-dichlorophenol may be a primary step. The process often involves photonucleophilic substitution, where a halogen is replaced by a hydroxyl group, or reductive dehalogenation. acs.org

Table 1: Examples of Photodegradation Rates for Related Halophenols This table presents data for compounds structurally related to this compound to illustrate the principles of photolytic degradation. Data is compiled from studies on various halophenols.

| Compound | System | Apparent Rate Constant (kobs) | Reference |

| 2-Bromophenol (B46759) (2-BP) | UV/PDS | 0.0471 min⁻¹ | rsc.org |

| 4-Bromophenol (B116583) (4-BP) | UV/PDS | 0.0542 min⁻¹ | rsc.org |

| 2-Chlorophenol (B165306) (2-CP) | UV/PDS | 0.0345 min⁻¹ | rsc.org |

| 4-Chlorophenol (4-CP) | UV/PDS | 0.0386 min⁻¹ | rsc.org |

| 2-Bromophenol (2-BP) | UV/H₂O₂ | 0.0301 min⁻¹ | rsc.org |

| 4-Bromophenol (4-BP) | UV/H₂O₂ | 0.0379 min⁻¹ | rsc.org |

| 2-Chlorophenol (2-CP) | UV/H₂O₂ | 0.0238 min⁻¹ | rsc.org |

| 4-Chlorophenol (4-CP) | UV/H₂O₂ | 0.0360 min⁻¹ | rsc.org |

PDS: Peroxydisulfate; H₂O₂: Hydrogen Peroxide

Hydrolytic Transformation Processes

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For aromatic compounds like halogenated phenols, the carbon-halogen bonds are generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. wikipedia.org Polychlorinated and polybrominated phenols are not expected to undergo significant hydrolytic transformation. who.int Therefore, hydrolysis is considered a negligible degradation pathway for this compound in the environment compared to photolytic and biological processes.

Advanced Oxidation Processes (AOPs) for Dehalogenation

Advanced Oxidation Processes (AOPs) are water treatment technologies that rely on the in-situ generation of highly reactive oxygen species to degrade recalcitrant organic pollutants. researchgate.net AOPs based on hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) are particularly effective for the dehalogenation and mineralization of halogenated phenols. rsc.orgrsc.org

Common AOPs include the UV/hydrogen peroxide (UV/H₂O₂) system, which generates •OH radicals, and the UV/persulfate (UV/PDS) system, which produces SO₄•⁻ radicals. rsc.orgresearchgate.net Both radical species can effectively degrade brominated and chlorinated phenols. rsc.orgresearchgate.net Studies comparing these two systems have shown that sulfate radicals may react more readily with halophenols via electron transfer, while hydroxyl radicals react through both electron transfer and hydroxyl addition. researchgate.net The degradation rates are influenced by factors such as pH and the presence of other substances in the water like bicarbonate and natural organic matter, which can act as radical scavengers. rsc.org Given its structure, this compound would be susceptible to degradation by these AOPs, likely leading to the cleavage of both carbon-bromine and carbon-chlorine bonds and eventual mineralization to CO₂, water, and inorganic halides.

Table 2: Comparison of Degradation Rates for Halophenols in AOPs This table shows first-order degradation rate constants for related compounds in two common AOP systems, illustrating their effectiveness.

| Compound | AOP System | kobs (min⁻¹) | Reference |

| 2,4-Dichlorophenol (B122985) | UV/H₂O₂ | ~0.08 | acs.org |

| 2,4,6-Trichlorophenol | UV/PDS | >0.1 | rsc.org |

| 4-Bromophenol | UV/H₂O₂ | 0.0379 | rsc.org |

| 4-Bromophenol | UV/PDS | 0.0542 | rsc.org |

| 4-Chlorophenol | UV/H₂O₂ | 0.0360 | rsc.org |

| 4-Chlorophenol | UV/PDS | 0.0386 | rsc.org |

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms like bacteria and fungi. This is a crucial process for the natural attenuation of many organic pollutants.

Microbial Biodegradation Pathways (e.g., Bacterial and Fungal)

Microorganisms have evolved diverse metabolic pathways to degrade halogenated aromatic compounds. bohrium.com Both aerobic and anaerobic bacteria, as well as fungi, are capable of transforming these pollutants. mdpi.comscirp.org The degradation process for complex halogenated aromatics can generally be divided into three stages: an upper pathway involving initial modifications, a middle pathway centered on dehalogenation, and a lower pathway where the aromatic ring is cleaved and mineralized. bohrium.com

Under aerobic conditions, degradation is often initiated by oxygenases that hydroxylate the aromatic ring, making it susceptible to cleavage. bohrium.com In anaerobic environments, which are often found in sediments and contaminated groundwater, a different mechanism, known as reductive dehalogenation, is the primary pathway for breaking carbon-halogen bonds. mdpi.com

Reductive Dehalogenation Processes

Reductive dehalogenation is a respiratory process for certain anaerobic bacteria, where the halogenated compound is used as a terminal electron acceptor. mdpi.com In this process, a halogen substituent is removed and replaced with a hydrogen atom. This pathway is critical for the breakdown of highly halogenated compounds like polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and polyhalogenated phenols. db-thueringen.defrontiersin.org

Bacteria from the genera Desulfitobacterium and Dehalococcoides are well-known for their ability to reductively dehalogenate aromatic compounds. db-thueringen.defrontiersin.orgenviro.wiki These bacteria possess enzymes called reductive dehalogenases. mdpi.com The specificity of these enzymes often dictates which halogen is removed and from which position on the aromatic ring. For this compound, the presence of halogens at the ortho-positions (C2-Br and C6-Cl) is significant. Research has shown that ortho-dehalogenation is a common and often preferential step in the degradation of halogenated phenols. enviro.wiki For example, some Desulfitobacterium species are known to specifically target ortho-chlorines. db-thueringen.de It is highly probable that the anaerobic degradation of this compound would proceed via sequential reductive dehalogenation, with the likely first step being the removal of the more labile bromine atom from the C2 position, followed by the removal of the chlorine atoms.

Oxidative Dehalogenation and Ring Cleavage Enzymes

The breakdown of halogenated phenols, such as this compound, in the environment is significantly influenced by microbial enzymes that catalyze oxidative dehalogenation and subsequent aromatic ring cleavage. While specific studies on this compound are limited, research on analogous compounds provides insight into the enzymatic processes likely involved.

Key enzymes in the degradation of halogenated phenols include peroxidases and dioxygenases. Heme-containing enzymes like horseradish peroxidase (HRP) and dehaloperoxidase (DHP) are known to catalyze the oxidative dehalogenation of halophenols, converting them into corresponding quinones. researchgate.net HRP, in particular, utilizes hydrogen peroxide to transform phenolic compounds into radicals, which can then undergo further reactions. nih.gov In the presence of hydrogen ions, the activated enzyme can also convert the attached halogen into a radical form, which subsequently becomes an anion. nih.gov

Laccases, another class of oxidative enzymes, have also been shown to be effective in degrading halogenated phenols. nih.gov For instance, laccase from the white-rot fungus Trametes versicolor has been utilized for the elimination of triclosan. acs.org These enzymes can remove chlorophenols from wastewater through oxidative coupling reactions. nih.gov

Dioxygenases are crucial for the cleavage of the aromatic ring. For example, chlorocatechol 1,2-dioxygenase is involved in the degradation of chlorocatechols, which are common intermediates in the breakdown of chlorinated phenols. nih.gov In some bacteria, nitroarene dioxygenases can initiate the degradation process by converting halogenated nitroaromatic compounds into catechols. bohrium.com The subsequent steps often involve enzymes like chloromuconate cycloisomerase and dienelactone hydrolase to further process the ring-cleavage products. nih.gov

It is important to note that the efficiency of these enzymes can be influenced by the degree and position of halogenation. For example, some studies have shown that higher halogenated phenols tend to be more readily dehalogenated than their less halogenated counterparts. epa.gov

Identification of Degradation Intermediates and Metabolites

The biodegradation of this compound is expected to proceed through a series of intermediate compounds and metabolites resulting from enzymatic action. While a complete degradation pathway for this specific compound is not extensively documented, pathways for similar halogenated phenols suggest the likely intermediates.

The initial step in the aerobic degradation of halogenated phenols often involves hydroxylation, followed by dehalogenation. For instance, the degradation of 2,4-dichlorophenol has been shown to proceed via 3,5-dichlorocatechol. Reductive dehalogenation is another key initial step, particularly under anaerobic conditions. epa.gov In this process, a halogen atom is replaced by a hydrogen atom.

Following initial dehalogenation or hydroxylation, the resulting catechols undergo ring cleavage. In the case of 3-chlorocatechol, degradation by Rhodococcus opacus 1CP leads to the formation of 2-chloro-cis,cis-muconate, which is then converted to 5-chloromuconolactone. nih.gov This is subsequently transformed into cis-dienelactone (B1242186) and then hydrolyzed to maleylacetate. nih.gov

For brominated compounds, debromination is a critical step. For example, in the degradation of the herbicide bromoxynil, reductive dehalogenation plays a key role. researchgate.net The metabolism of leptophos (B1674750) in rats, an organophosphate pesticide containing a 4-bromo-2,5-dichlorophenyl group, results in metabolites such as 4-bromo-2,5-dichlorophenol, phosphonic acid, and O-methyl O-hydrogen phenylphosphonothioate. wikipedia.org This indicates that the bromo-dichlorophenyl moiety is released and can be a persistent metabolite.

Therefore, for this compound, one could anticipate the formation of various chlorinated and brominated catechols, muconates, and their subsequent breakdown products as degradation intermediates. The specific metabolites would depend on the dominant microbial populations and the prevailing environmental conditions (aerobic vs. anaerobic).

Enzyme Systems Involved in Halogenated Phenol Transformation

The transformation of halogenated phenols in the environment is mediated by a diverse array of enzyme systems found in various microorganisms. These systems can be broadly categorized based on their catalytic mechanisms.

Oxidative Systems:

Peroxidases: Horseradish peroxidase (HRP) and dehaloperoxidase (DHP) are heme-containing enzymes that utilize hydrogen peroxide to oxidize halogenated phenols. researchgate.net This oxidation can lead to dehalogenation and the formation of quinones or polymeric products. researchgate.netnih.gov Lignin peroxidase and manganese peroxidase, produced by white-rot fungi like Phanerochaete chrysosporium, are also key players in the degradation of chlorinated aromatic compounds. nih.govresearchgate.net

Laccases: These multi-copper oxidases are effective in degrading a wide range of phenolic compounds, including halogenated ones. nih.gov They can work in the presence of mediators, which enhance their substrate range. nih.gov

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its cleavage. Chlorocatechol 1,2-dioxygenase and protocatechuate 4,5-dioxygenase are examples of enzymes that cleave the aromatic ring of halogenated catechols, which are common intermediates. nih.govresearchgate.net Nitroarene dioxygenases can initiate the degradation of halogenated nitroaromatics. bohrium.com

Reductive Systems:

Reductive Dehalogenases: These enzymes are crucial, especially under anaerobic conditions, for removing halogen substituents from aromatic rings. epa.govresearchgate.net They often require a low-potential electron donor. epa.gov Some of these enzymes are vitamin B12-dependent. researchgate.net

Hydrolytic Systems:

Haloacid Dehalogenases: While primarily acting on aliphatic compounds, some haloacid dehalogenases have been implicated in the dehalogenation of aromatic compounds as well. researchgate.net

Hydrolytic Dehalogenation: This mechanism, involving the replacement of a halogen with a hydroxyl group, is more common for heterocyclic aromatic compounds but has also been observed for some homocyclic aromatics. epa.gov

The following table summarizes some of the key enzyme systems involved in the transformation of halogenated phenols:

Table 1: Key Enzyme Systems in Halogenated Phenol Transformation| Enzyme System | Enzyme Class | Typical Reaction |

|---|---|---|

| Peroxidases (HRP, DHP) | Oxidoreductase | Oxidative dehalogenation |

| Laccases | Oxidoreductase | Oxidative coupling and degradation |

| Dioxygenases | Oxidoreductase | Aromatic ring cleavage |

| Reductive Dehalogenases | Reductase | Reductive dehalogenation |

Environmental Fate Modeling and Pathway Elucidation

Predicting the environmental fate of chemicals like this compound is essential for assessing their potential risks. This is often achieved through a combination of experimental studies and mathematical modeling.

Environmental Fate Modeling: Multimedia mass balance models are commonly used to simulate the distribution and persistence of chemicals in the environment. scholaris.ca These models consider various environmental compartments (air, water, soil, sediment) and the transport and transformation processes that occur between and within them. Key input parameters for these models include:

Physicochemical Properties: Such as vapor pressure, water solubility, octanol-water partition coefficient (Kow), and Henry's Law constant. For 2,6-dibromophenol (B46663), a related compound, the estimated vapor pressure is 1.3X10-3 mm Hg at 25°C, and the estimated Koc is 1600, indicating low mobility in soil. nih.gov

Degradation Rates: Half-lives for biodegradation, photolysis, and hydrolysis are crucial. For example, 2,6-dibromophenol has an estimated atmospheric degradation half-life of 5.6 days and an anaerobic biodegradation half-life of 7 days in a soil-water system. nih.gov

Environmental Parameters: Factors like temperature, pH, and organic carbon content of soil and sediment influence the fate of chemicals. scholaris.caepa.gov

Quantitative Structure-Activity Relationships (QSARs) are often employed to estimate these input parameters when experimental data are unavailable. epa.gov

Pathway Elucidation: Elucidating the degradation pathways of this compound involves identifying the sequence of intermediates and final products. This is typically achieved through:

Laboratory Incubation Studies: Using soil or water samples containing microbial consortia, the degradation of the compound is monitored over time. epa.gov

Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to identify and quantify the parent compound and its degradation products. researchgate.netnih.gov

Isotope Labeling Studies: Using isotopically labeled this compound can help trace the fate of the molecule and confirm transformation pathways.

Enzymatic Assays: Purified enzymes or cell-free extracts are used to study specific transformation steps and determine enzyme kinetics. epa.gov

By integrating data from these approaches, a comprehensive picture of the environmental fate and degradation pathways of this compound can be developed.

Natural Sources and Formation in Environmental Systems

While many halogenated phenols are of anthropogenic origin, some are also produced through natural processes. Marine organisms, in particular, are known sources of brominated phenols.

Marine algae and bryozoans have been identified as potential natural sources of various bromophenols, which may include compounds structurally related to this compound. nih.gov For example, 2,6-dibromophenol has been identified as a marine metabolite. nih.gov These compounds can be released into the marine environment and contribute to the background levels of halogenated organic substances.

The formation of this compound itself in the environment could potentially occur through the halogenation of simpler phenolic compounds. This can be mediated by enzymes like haloperoxidases, which are found in various organisms and can catalyze the incorporation of halogens (including bromine and chlorine) into organic molecules. rsc.org However, specific evidence for the natural formation of this compound is not widely reported.

It is also possible for mixed halogenated phenols to form as byproducts of industrial processes or during water treatment processes like chlorination, where both bromide and chloride ions are present and can react with phenolic precursors.

Advanced Analytical Methodologies for 2 Bromo 3,6 Dichlorophenol Quantification and Identification

Chromatographic Techniques

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 2-Bromo-3,6-dichlorophenol. These techniques offer the high selectivity and sensitivity required for detecting trace levels of the compound in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the analysis of semi-volatile organic compounds like this compound. The process involves separating the compound from other components in a sample using a gas chromatograph and then detecting and identifying it with a mass spectrometer. Fused-silica open-tubular columns are often preferred in GC for their superior resolution, selectivity, and sensitivity compared to packed columns. settek.com

For the analysis of phenols, including halogenated ones, methods such as EPA Method 8041A provide a framework. epa.gov This method allows for the analysis of underivatized phenols or their derivatives. epa.gov The identification of compounds like this compound is achieved by comparing their mass spectra and retention times with those of known standards. researchgate.net

To enhance sensitivity and reduce matrix interference, selected ion monitoring (SIM) is a widely used GC-MS technique. epa.gov Instead of scanning the entire mass spectrum, the mass spectrometer is set to detect only specific ions characteristic of the target analyte. This targeted approach significantly lowers the detection limits, making it suitable for trace-level analysis of halogenated phenols in environmental samples. epa.govnih.gov For instance, the analysis of various chlorophenols and bromophenols often employs SIM mode for precise quantification. sci-hub.se

The volatility and chromatographic behavior of phenolic compounds can be significantly improved through derivatization. This chemical modification process converts the polar phenol (B47542) group into a less polar, more volatile derivative, leading to better peak shape and increased sensitivity in GC-MS analysis.

Common derivatization reagents for phenols include:

Pentafluorobenzyl bromide (PFBBr): This reagent reacts with phenols to form pentafluorobenzyl ethers. settek.comnih.gov This method has been successfully applied to the analysis of various halogenated phenols in air, water, and sediment samples, achieving low detection limits. nih.gov

Diazomethane (B1218177): This reagent converts phenols into their corresponding methylated ethers (anisoles). settek.comepa.gov

Acetic Anhydride (B1165640): In a process called in situ acetylation, acetic anhydride is used to form acetylated derivatives of phenols. researchgate.netresearchgate.net This technique, often coupled with headspace solid-phase microextraction (HS-SPME), has been effective for the simultaneous determination of multiple chloro- and bromophenolic compounds in water. cabidigitallibrary.orgrsc.org

The choice of derivatization agent can depend on the specific analytical requirements and the other compounds present in the sample. For example, some phenols may not derivatize effectively with PFBBr, necessitating the use of alternative methods like diazomethane derivatization. settek.comepa.gov

Table 1: Common Derivatization Reagents for Phenol Analysis by GC-MS

| Derivatizing Agent | Derivative Formed | Key Advantages |

|---|---|---|

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | High sensitivity, especially with electron capture detection (ECD). settek.comnih.gov |

| Diazomethane | Methylated ether (anisole) | Effective for a broad range of phenols. settek.comepa.gov |

| Acetic Anhydride | Acetylated derivative | Suitable for in situ derivatization, can be automated. researchgate.netcabidigitallibrary.orgrsc.org |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography (UPLC-MS/MS) offers a powerful alternative to GC-MS, particularly for compounds that are less volatile or thermally labile. A significant advantage of LC-MS/MS is that it often does not require derivatization, simplifying the sample preparation process. shimadzu.com

This technique has been successfully used for the simultaneous analysis of various bromophenols in aqueous samples. researchgate.net By using an electrospray ionization (ESI) source, typically in negative ion mode, high sensitivity and specificity can be achieved. researchgate.netdphen1.com UPLC-MS/MS methods have demonstrated very low detection limits (e.g., in the ng/L range) for brominated phenols in groundwater and surface water. shimadzu.comresearchgate.net

Solid-Phase Microextraction (SPME) Coupled Techniques

Solid-phase microextraction (SPME) is a solvent-free, versatile sample preparation technique that combines sampling, isolation, and enrichment into a single step. sigmaaldrich.com It utilizes a coated fiber to extract analytes from a sample matrix, which can then be desorbed directly into a GC or HPLC for analysis. sigmaaldrich.comgcms.cz SPME is particularly effective for volatile and semi-volatile compounds and can be used in either direct immersion or headspace mode. gcms.cz

When coupled with GC-MS, SPME offers a sensitive and automated method for the analysis of phenolic compounds. researchgate.netcabidigitallibrary.org The optimization of SPME parameters such as fiber coating, extraction temperature, and time is crucial for achieving high extraction efficiency. researchgate.netcabidigitallibrary.orgrsc.org For instance, different fiber coatings, like carboxen-polydimethylsiloxane and polydimethylsiloxane, show varying affinities for different types of phenols. researchgate.net On-fiber derivatization, where the analytes are derivatized after being adsorbed onto the SPME fiber, further enhances the sensitivity of the method for chloro- and bromo-phenolic compounds. cabidigitallibrary.orgrsc.org

Table 2: Comparison of SPME Fiber Coatings for Phenol Analysis

| Fiber Coating | Target Analytes |

|---|---|

| 75 µm Carboxen-Polydimethylsiloxane | Best for phenol, methylphenols, and low-chlorinated phenols. researchgate.net |

| 100 µm Polydimethylsiloxane | Yields highest responses for highly chlorinated phenols. researchgate.net |

| 65 µm Polydimethylsiloxane/Divinylbenzene | Effective for volatile polar analytes. gcms.cz |

| 85 µm Polyacrylate | Recommended for extracting polar analytes from polar samples. gcms.cz |

Sample Preparation and Matrix Effects in Environmental Analysis

The complexity of environmental matrices, such as water, soil, and sediment, often requires extensive sample preparation to isolate this compound and remove interfering substances. The choice of sample preparation technique is critical to avoid matrix effects, which can suppress or enhance the analytical signal, leading to inaccurate quantification.

For aqueous samples, liquid-liquid extraction (LLE) using a solvent like methylene (B1212753) chloride at an acidic pH is a common technique. settek.com Solid-phase extraction (SPE) is another widely used method for both water and other sample types. researchgate.netresearchgate.netdphen1.com SPE cartridges or disks can effectively concentrate analytes and remove matrix components. researchgate.netresearchgate.net

For solid samples like sediment and soil, extraction methods such as Soxhlet, pressurized fluid extraction, microwave-assisted extraction, and ultrasonic extraction are employed. researchgate.net After extraction, a cleanup step, for example, using acid-base partitioning, may be necessary to remove co-extracted interferences. researchgate.net

In all cases, addressing matrix effects is crucial. This can be achieved through the use of matrix-matched standards, standard addition, or the use of isotopically labeled internal standards that behave similarly to the analyte during extraction and analysis. The acidification of aqueous samples is also a critical step to prevent the degradation of bromophenols. researchgate.net

Calibration and Validation Protocols for Quantitative Analysis

The foundation of accurate quantitative analysis for this compound lies in the meticulous development and validation of analytical methods. These protocols are essential to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Linearity is established by creating a calibration curve, which plots the analytical response against a series of known concentrations of the analyte. For phenolic compounds, including halogenated phenols, calibration curves are typically generated over a specific concentration range relevant to the expected sample concentrations. settek.com For instance, in gas chromatography-mass spectrometry (GC-MS) analysis of phenols, calibration standards may range from 0.01 ppm to 50 ppm. shimadzu.com A common criterion for acceptable linearity is a coefficient of determination (R²) value greater than 0.99. rsc.orgacademicjournals.org

Limits of Detection (LOD) and Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, often calculated as a signal-to-noise ratio of 3. researchgate.net The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, typically at a signal-to-noise ratio of 10. researchgate.net For example, a GC/MS method for phenolic xenoestrogens reported an LOD of 0.13 μg L⁻¹ and an LOQ of 0.43 μg L⁻¹ for a 10 mL sample volume. researchgate.net In another study involving high-performance liquid chromatography (HPLC) with UV detection for various phenols, detection limits ranged from 0.51 to 13.79 µg/ml. academicjournals.org For bromophenols specifically, HPLC-ESI-MS/MS methods have achieved method detection limits in the low ng/L range, such as 0.1–13.9 ng/L in river water. researchgate.net

Accuracy and Precision are measures of how close the experimental results are to the true value and to each other, respectively. Accuracy is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. academicjournals.org Recoveries are typically expected to be within a certain percentage range, for example, 80% to 120%. Precision is evaluated by the relative standard deviation (RSD) of replicate measurements, with lower RSD values indicating higher precision. rsc.orgresearchgate.net For instance, a method for chloro- and bromo-phenolic compounds reported excellent recoveries (69–108%) with a low relative standard deviation (1.5–18.6%). rsc.org

Internal standards and surrogates are frequently employed to improve the accuracy and reliability of quantitative analysis. Internal standards, which are compounds similar in chemical properties to the analyte but not present in the sample, are added to both calibration standards and samples at a constant concentration to correct for variations in sample injection and instrument response. researchgate.net Surrogates are compounds added to every sample before extraction to monitor the efficiency of the sample preparation process. settek.com For the analysis of phenols by GC, 2,4-dibromophenol (B41371) is a commonly used surrogate standard. settek.comepa.gov

The following table summarizes typical validation parameters for the analysis of halogenated phenols using different analytical techniques.

| Parameter | GC-MS | HPLC-UV | HPLC-MS/MS |

| Linearity (R²) | > 0.991 rsc.org | > 0.99 academicjournals.org | Not specified |

| LOD | 8.8–42.9 ng L⁻¹ rsc.org | 0.51–13.79 µg/ml academicjournals.org | 0.1–13.9 ng/L researchgate.net |

| Recovery | 69–108% rsc.org | 67.9–99.6% academicjournals.org | 64–100% researchgate.net |

| Precision (RSD) | 1.5–18.6% rsc.org | < 12% academicjournals.org | 0.4–11% researchgate.net |

Selectivity and Sensitivity Enhancements in Detection

Achieving high selectivity and sensitivity is critical for the reliable detection and quantification of this compound, especially at trace levels in complex matrices. Various strategies are employed during sample preparation and instrumental analysis to enhance these performance characteristics.

Sample Preparation Techniques play a crucial role in isolating the analyte from interfering matrix components and pre-concentrating it to levels suitable for detection. Solid-phase extraction (SPE) is a widely used technique for the cleanup and enrichment of phenolic compounds from aqueous samples. academicjournals.orgresearchgate.net The choice of sorbent material is critical for optimal recovery. For phenols, polystyrene-divinylbenzene based sorbents are often effective. academicjournals.org Another advanced technique is solid-phase microextraction (SPME) , which is a solvent-free method that can be automated and coupled directly with GC-MS. rsc.org Headspace SPME, in particular, can improve sensitivity for volatile and semi-volatile compounds. rsc.org

Derivatization is a chemical modification process used to improve the chromatographic behavior and detectability of analytes. For phenolic compounds analyzed by GC, derivatization is often necessary to increase their volatility and thermal stability, and to reduce their polarity, which minimizes peak tailing. A common derivatization agent is α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), which converts phenols to their pentafluorobenzyl ethers. epa.gov These derivatives are highly responsive to electron capture detectors (ECD), leading to enhanced sensitivity. epa.gov Acetylation with acetic anhydride is another derivatization strategy that can be employed. jcsp.org.pk